molecular formula C10H13NO2 B058199 Fusaric acid CAS No. 536-69-6

Fusaric acid

Cat. No. B058199
CAS RN: 536-69-6
M. Wt: 179.22 g/mol
InChI Key: DGMPVYSXXIOGJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fusaric acid and its analogs has been explored through various methods. One notable approach involves a concise and practical four-step synthesis starting from commercially available materials, highlighting fusaric acid's potential as a leading compound for agricultural fungicide development (Huang et al., 2020). Another method proposed for the synthesis of fusaric acid and its analogs starts from 2-methyl-5-ethynylpyridine, showcasing the versatility in synthesizing this compound and its derivatives (Kost et al., 1967).

Molecular Structure Analysis

Fusaric acid's molecular structure is characterized by a picolinic acid scaffold, which is crucial for its biological activities. The biosynthesis of fusaric acid involves a two-enzyme catalytic cascade, including a pyridoxal 5'-phosphate (PLP)-dependent enzyme and a flavin mononucleotide (FMN)-dependent oxidase, highlighting the complexity of its molecular architecture (Hai et al., 2020).

Chemical Reactions and Properties

Fusaric acid participates in various chemical reactions due to its functional groups, contributing to its wide range of biological activities. Its synthesis involves critical steps such as alkylation and oxidation, which are essential for producing the 5-alkylpicolinic acids core structure. These reactions underscore the chemical flexibility and potential for generating fusaric acid derivatives with enhanced properties (Kost et al., 1967).

Scientific Research Applications

  • Mycotoxin Production and Plant Pathology : Fusaric acid is produced by Fusarium species and is often found in corn and corn-based food and feeds. It plays a significant role in plant pathology due to its toxicity to plants (Bacon et al., 1996).

  • Pharmacological Activities : Fusaric acid exhibits diverse effects on mammals, birds, arthropods, crustaceans, and plants, particularly in the nervous, cardiovascular, and immune systems. It has been found toxic to some mammalian tumor cell lines (Wang & Ng, 1999).

  • Neurochemical Effects and Vomiting Behavior in Animals : Studies on swine have shown that fusaric acid can cause vomiting and lead to changes in brain neurochemistry, affecting neurotransmitters and metabolites (Smith & MacDonald, 1991).

  • Antimicrobial Properties : Fusaric acid's growth-inhibiting effects on certain bacterial species like Bacillus mojavensis and other biocontrol Bacillus species have been studied. It impacts the genetic relationships and antagonisms to Fusarium verticillioides (Bacon et al., 2006).

  • Human Medical Applications : It acts as an inhibitor of human plasma dopamine‐β‐hydroxylase, affecting blood pressure and dopamine metabolism (Matta & Wooten, 1973).

  • Resistance Mechanisms in Microorganisms : Research on Stenotrophomonas maltophilia has revealed mechanisms of intrinsic resistance to fusaric acid, including a tripartite fusaric acid efflux pump (Hu et al., 2012).

  • Inhibition of Dopamine β-Hydroxylase : Fusaric acid is a potent inhibitor of dopamine β-hydroxylase, affecting neurotransmitter levels in various animal tissues (Toshiharu et al., 1970).

  • Biosynthesis and Chemical Synthesis : Studies have elucidated the biosynthesis of fusaric acid and its role in plant pathology, as well as the application of enzymes for the chemoenzymatic synthesis of substituted l-Pipecolic acids (Hai et al., 2020).

  • Phytotoxicity Studies : Fusaric acid derivatives have been studied for their phytotoxic effects on barley leaves, indicating their potential role in plant disease and pest control (Liu et al., 2016).

  • Gene Cluster Characterization in Fusarium : The gene cluster responsible for fusaric acid production in Fusarium fujikuroi has been characterized, providing insights into its biosynthesis, regulation, and role in cereal-based food contamination (Niehaus et al., 2014).

  • Agricultural Applications : Studies have explored the use of fusaric acid in increasing resistance to Fusaric acid in Pseudomonas protegens and other biocontrol agents, and its role in plant defense mechanisms (Ruiz et al., 2015); (Ambar et al., 2015).

  • Detoxifying Genes and Plant Disease Prevention : Research has been conducted on cloning fusaric acid-detoxifying genes from Cladosporium werneckii as a strategy for plant disease prevention (Utsumi et al., 1988).

Safety And Hazards

Fusaric acid is harmful if swallowed . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

Fusaric acid and its analogues have been reported as quorum sensing inhibitors . They have exhibited moderate antimicrobial activities , which is potent for future drug development on this template . The role of fusaric acid in fungal virulence and defense is discussed .

properties

IUPAC Name

5-butylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMPVYSXXIOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023085
Record name Fusaric acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FUSARIC ACID SUPPRESSED RAPID EYE MOVEMENT (REM) SLEEP IN CATS BUT HAD NO SIGNIFICANT EFFECT ON SLOW WAVE SLEEP. REM SLEEP USUALLY REBOUNDED AFTER A PERIOD OF DRUG-INDUCED SUPPRESSION, INDICATING THAT, ALTHOUGH FUSARIC ACID SUPPRESSED THE PERIPHERAL MANIFESTATIONS OF REM, THE BIOLOGICAL NEED FOR REM WAS NOT ALTERED., FUSARIC ACID INHIBITED NORADRENALINE & DOPAMINE UPTAKE IN SYNAPTOSOMES FROM RAT HYPOTHALAMUS & CORPUS STRIATUM. THE BASAL OVERFLOW OF NORADRENALINE & DOPAMINE FROM BRAIN STEM & CORPUS STRIATUM SLICES WAS STIMULATED BY FUSARIC ACID. THE DATA SHOW THAT FUSARIC ACID, A DOPAMINE-BETA-HYDROXYLASE INHIBITOR, ALSO EXERTS MARKED EFFECTS IN THE CNS BY INTERFERING WITH OTHER SYNAPTOSOMAL FUNCTIONS., FUSARIC ACID (100 MG/KG, IP) INCREASED THE LEVELS OF TRYPTOPHAN, SEROTONIN, & 5-HYDROXYINDOLEACETIC ACID IN RAT BRAIN & THE LEVEL OF FREE TRYPTOPHAN IN THE BLOOD INDICATING THAT IN ADDITION TO ITS CNS EFFECT, FUSARIC ACID EXERTS A PERIPHERAL ACTION ON SEROTONIN METABOLISM BY INHIBITING TRYPTOPHAN BINDING TO SERUM ALBUMIN., FUSARIC ACID (75 MG/KG, IP), AN INHIBITOR OF DOPAMINE BETA-HYDROXYLASE, EFFECTIVE IN THE RELIEF OF TREMORS, RIGIDITY, & SPEECH DIFFICULTIES ASSOCIATED WITH PARKINSONS DISEASE, INCREASED THE BRAIN SEROTONIN LEVELS & DECREASED THE BRAIN NORADRENALINE LEVELS OF RATS., FUSARIC ACID (FA) INCREASED MONOSYNAPTIC REFLEX NEURAL ACTIVITY IN A DOSE-DEPENDENT MANNER IN CATS. FA DID NOT INCREASE THE BLOOD PRESSURE BUT INHIBITED THE SYNTHESIS OF NOREPINEPHRINE FROM DOPAMINE.
Record name FUSARIC ACID
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Product Name

Fusaric acid

Color/Form

COLORLESS CRYSTALS

CAS RN

536-69-6
Record name Fusaric acid
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Record name Fusaric acid
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Record name fusaric acid
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Record name 2-Pyridinecarboxylic acid, 5-butyl-
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Record name Fusaric acid
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Record name 5-butylpyridine-3-carboxylic acid
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Record name FUSARIC ACID
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Melting Point

96-98 °C
Record name FUSARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,800
Citations
CW Bacon, JK Porter, WP Norred… - Applied and …, 1996 - Am Soc Microbiol
Fusaric acid is a mycotoxin with low to moderate toxicity, which is of concern since it might be synergistic with other cooccurring mycotoxins. Fusaric acid … to produce fusaric acid. Strains …
Number of citations: 519 journals.asm.org
H Wang, TB Ng - Life sciences, 1999 - Elsevier
… The effect of fusaric acid on neurotransmitters in the brain and pineal may contribute to the toxic effects of feeds contaminated with fusaric acid (2). Fusaric acid injected intraperltoneally …
Number of citations: 73 www.sciencedirect.com
H Hidaka, T NAGATSU, K TAKEYA… - The Journal of …, 1969 - jstage.jst.go.jp
… and identified as fusaric acid (5-butylpicolinic … Identity with fusaric acid was proven by comparison with authentic samples … The strain of the fungus which produced the fusaric acid was …
Number of citations: 200 www.jstage.jst.go.jp
K LAKSHMINARAYANAN, D Subramanian - Nature, 1955 - nature.com
… of fusaric acid … fusaric acid has been carried out with this technique based on the area method and will be published shortly ; we have used the technique for the detection of fusaric acid …
Number of citations: 84 www.nature.com
TK Smith, MG Sousadias - Journal of agricultural and food …, 1993 - ACS Publications
… It is possible that fusaric acid … fusaric acid could synergize the toxicity of trichothecenes. The increases in brain tryptophan and serotonin following acute dosing of swine with fusaric acid …
Number of citations: 98 pubs.acs.org
EM Niehaus, KW von Bargen, JJ Espino… - Applied microbiology …, 2014 - Springer
… of them are involved in fusaric acid biosynthesis. We … of fusaric acid and the two derivatives are favored under high nitrogen. We show that nitrogen-dependent expression of fusaric acid …
Number of citations: 112 link.springer.com
H Toyoda, H Hashimoto, R Utsumi, H Kobayashi… - …, 1988 - worldveg.tind.io
… fusaric acid. Intact tomato plants were protected from wilt when they were pretreated with fusaric acid-… These results suggest that fusaric acid is important symptom development of wilting …
Number of citations: 125 worldveg.tind.io
RM Hu, ST Liao, CC Huang, YW Huang, TC Yang - PLoS One, 2012 - journals.plos.org
… Stenotrophomonas maltophilia displays an intrinsic resistance to fusaric acid. This study aims to elucidate the mechanism responsible for the intrinsic fusaric acid resistance in S. …
Number of citations: 79 journals.plos.org
N Bohni, V Hofstetter, K Gindro, B Buyck, O Schumpp… - Molecules, 2016 - mdpi.com
… that the production of fusaric acid was strain-dependent. … are much more frequently producing fusaric acid, and in higher … The role of fusaric acid in fungal virulence and defense is …
Number of citations: 33 www.mdpi.com
N Toshiharu, H Hiroyoshi, K Hiroshi, T Kazumi… - Biochemical …, 1970 - Elsevier
… fusaric acid was of the uncompetitive type with the substrate and of the mixed type with a cofactor, ascorbic acid. Fusaric acid … 6 hr after the administration of fusaric acid. Since dopamine …
Number of citations: 207 www.sciencedirect.com

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